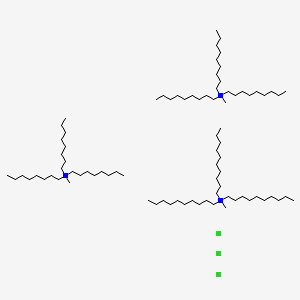

Methyltrialkyl(C8-C10)ammonium chloride

Overview

Description

Methyltrialkyl(C8-C10)ammonium chloride (MTAC) is a quaternary ammonium compound that is widely used as a biocide, surfactant, and antistatic agent in various industrial and consumer products. It is a cationic surfactant, which means it contains positively charged nitrogen atoms. MTAC has many applications in scientific research, including in cell culture and biochemistry experiments.

Scientific Research Applications

Chromatography Applications

Ion-pair Liquid Chromatography for Organophosphorus Acids : A study by Wils and Hulst (1988) explored the use of tetraalkylammonium salts, including those with methyltrialkyl groups, as ion-pair reagents in the chromatographic separation of organophosphorus acids. These compounds, hydrolysis products of nerve agents and pesticides, were efficiently eluted using water or water-methanol mixtures, demonstrating the utility of methyltrialkylammonium salts in enhancing chromatographic separation techniques (Wils & Hulst, 1988).

Sensor Technology

Anion-selective Electrodes : Ozawa et al. (1996) developed anion-selective electrodes (ISEs) using methyltrialkylammonium salts with longer alkyl chains than conventional compounds. These ISEs showed marked improvement in chloride selectivity, illustrating the potential of these compounds in developing more accurate sensors for chloride analysis in clinical settings, such as blood serum analysis (Ozawa et al., 1996).

Environmental Analysis

Surfactant-assisted Water Sample Analysis : Saraji and Bidgoli (2010) utilized methyltrialkylammonium chloride as a disperser agent in a novel surfactant-assisted dispersive liquid–liquid microextraction technique. This method, aimed at determining phenylurea herbicides in water samples, highlighted the compound's role in enhancing extraction efficiency and environmental analysis capabilities (Saraji & Bidgoli, 2010).

Surfactant Studies

Adsorption Isotherms on Clay : The study by Kwolek et al. (2003) on the adsorption of alkyl dimethylbenzylammonium bromides, related to methyltrialkylammonium compounds, on sodium montmorillonite clay, offers insights into the interactions between these quaternary ammonium salts and clay surfaces. This research contributes to understanding the environmental fate and behavior of similar compounds (Kwolek et al., 2003).

Mechanism of Action

Target of Action

Methyltrialkyl(C8-C10)ammonium chloride is primarily used as a phase transfer catalyst . It facilitates the migration of a reactant from one phase into another phase where reaction occurs .

Mode of Action

As a phase transfer catalyst, this compound increases the solubility of inorganic salts in organic solvents . It does this by encapsulating the inorganic ion and carrying it across the interface between the two phases . This allows reactions to proceed that would otherwise be slowed or prevented by the immiscibility of the different phases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the transfer of ions between immiscible phases . This can have downstream effects on a variety of chemical reactions, particularly those involving inorganic salts .

Result of Action

The primary result of the action of this compound is to enable or accelerate chemical reactions that require the transfer of an ion from an aqueous phase to an organic phase . This can lead to increased yields and reaction rates in these processes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can affect its ability to act as a phase transfer catalyst . Additionally, temperature and pH may also influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Methyltrialkyl(C8-C10)ammonium chloride plays a significant role in biochemical reactions due to its ability to act as a phase transfer catalyst. This compound facilitates the transfer of ions between aqueous and organic phases, thereby enhancing the efficiency of various chemical reactions. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, it can bind to negatively charged sites on proteins, altering their conformation and activity. Additionally, this compound can disrupt lipid bilayers, affecting membrane-bound enzymes and receptors .

Cellular Effects

The effects of this compound on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it can enhance cell permeability, facilitating the uptake of nutrients and other molecules. At higher concentrations, it can be cytotoxic, leading to cell lysis and death. This compound influences cell signaling pathways by interacting with membrane receptors and ion channels, thereby affecting gene expression and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors and ion channels, leading to changes in intracellular calcium levels and downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular membranes and proteins. It binds to the phospholipid bilayer, causing membrane destabilization and increased permeability. This interaction can lead to the inhibition or activation of membrane-bound enzymes, such as ATPases and phospholipases. Additionally, this compound can interact with intracellular proteins, affecting their function and stability. For instance, it can inhibit the activity of certain kinases and phosphatases, leading to alterations in phosphorylation-dependent signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, the cytotoxic effects of this compound may become more pronounced, leading to increased cell death and altered cellular functions. Long-term studies have shown that continuous exposure to this compound can result in persistent changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it may have minimal effects on overall health and cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been observed, where a certain concentration of the compound leads to significant physiological changes. For instance, high doses of this compound can cause oxidative stress, inflammation, and apoptosis in various tissues .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a surfactant and phase transfer catalyst. It can interact with enzymes involved in lipid metabolism, such as lipases and phospholipases, altering their activity and affecting lipid homeostasis. Additionally, this compound can influence the levels of various metabolites, including fatty acids and cholesterol, by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can be taken up by cells through endocytosis and passive diffusion, accumulating in specific cellular compartments. Its distribution is influenced by its hydrophobic nature, allowing it to localize in lipid-rich areas such as cell membranes and lipid droplets .

Subcellular Localization

This compound primarily localizes to the cell membrane and lipid-rich organelles, such as the endoplasmic reticulum and Golgi apparatus. Its subcellular localization is influenced by its hydrophobicity and ability to interact with lipid bilayers. This compound can also be found in lysosomes, where it may be involved in the degradation of cellular components. The localization of this compound can affect its activity and function, as it can interact with membrane-bound enzymes and receptors, modulating their activity .

properties

IUPAC Name |

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H66N.C28H60N.C25H54N.3ClH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;;;/h5-31H2,1-4H3;5-28H2,1-4H3;5-25H2,1-4H3;3*1H/q3*+1;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQKQYWUFZNCMA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H180Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72749-59-8 | |

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.